2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
Description
2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core fused with a 1,2,4-oxadiazole ring. Key structural motifs include:
- Quinazolinone scaffold: Known for modulating kinase activity and exhibiting antimicrobial properties.
- 1,2,4-Oxadiazole ring: Enhances metabolic stability and bioavailability in drug design .
- 3,4-Dimethoxyphenyl group: Linked to improved lipophilicity and CNS permeability.
- p-Tolyl substituent: Contributes to hydrophobic interactions in biological targets.
This compound’s synthesis likely involves multi-step reactions, including cyclization and thioether formation, with characterization via IR, NMR, and mass spectrometry (standard for heterocycles) .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-16-8-11-18(12-9-16)30-25(31)19-6-4-5-7-20(19)27-26(30)35-15-23-28-24(29-34-23)17-10-13-21(32-2)22(14-17)33-3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEMIZNVQFSBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, particularly in the context of antimicrobial and anticancer properties.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the quinazolinone core and the introduction of oxadiazole and thioether functionalities. The general synthetic route includes:
- Formation of the Oxadiazole Ring : Starting from 3,4-dimethoxyphenyl derivatives.
- Coupling Reactions : Involving p-tolyl groups and thioether linkages.
- Purification : Typically achieved through recrystallization or chromatography techniques.
The molecular formula is , with a molecular weight of 454.50 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one exhibit significant antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 μg/mL |
| Escherichia coli | 1.5 μg/mL |
| Candida albicans | 0.75 μg/mL |
These findings indicate that the compound has potential as an antibacterial and antifungal agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies show that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cancer cell metabolism or by inducing apoptosis through mitochondrial pathways.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
These results suggest that the compound could be a candidate for further development in cancer therapeutics .
Case Studies
In a recent study published in MDPI, researchers synthesized a series of quinazolinone derivatives that included variations of the oxadiazole moiety. These derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus aureus and exhibited promising results . Another study highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, showcasing its potential in addressing antibiotic resistance .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole and quinazolinone scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with oxadiazole groups possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species such as Candida albicans .
Anticancer Activity
Quinazolinone derivatives are also noted for their anticancer properties. In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and others . The presence of specific substituents on the quinazolinone core can enhance cytotoxic effects, making these compounds promising candidates for further development in cancer therapy.
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, compounds like 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one may also exhibit:
- Analgesic properties : Potentially alleviating pain through various mechanisms.
- Anti-inflammatory effects : Reducing inflammation in various models.
- Antiviral activity : Some derivatives have shown promise against viral infections .
Study 1: Antimicrobial Screening
A study conducted on a series of quinazolinone derivatives revealed that those with halogen substitutions exhibited enhanced antimicrobial activities . The broth microdilution method was employed to assess minimum inhibitory concentrations against selected pathogens.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | MIC = 8 µg/mL | MIC = 16 µg/mL |
| Compound B | MIC = 4 µg/mL | MIC = 32 µg/mL |
Study 2: Anticancer Efficacy
Another study evaluated the cytotoxicity of synthesized quinazolinone derivatives against breast cancer cell lines using the MTT assay. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
| Compound | IC50 (µM) |
|---|---|
| Compound C | 10 |
| Compound D | 25 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related compounds, emphasizing substituent effects, synthesis, and bioactivity.
Key Findings:
Core Structure Impact: Quinazolinone-oxadiazole hybrids (target compound) may offer broader kinase selectivity compared to triazole derivatives .
Substituent Effects :
- Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) enhance membrane permeability versus electron-withdrawing groups (e.g., 4-hydroxyphenyl in ) .
- Thioether linkers (target compound) improve metabolic stability over thione analogs .
Synthetic Complexity :
- The target compound requires advanced cyclization steps, while triazolones (e.g., ) are synthesized via simpler hydrazine routes.
Bioactivity Gaps :
- Unlike the bis-oxadiazoles in , the target compound lacks empirical anticancer data, necessitating further testing.
Q & A
Q. What are the common synthetic routes for this compound, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, quinazolinone cores are often prepared via cyclization of anthranilic acid derivatives with carboxamides or thioureas. Thioether linkages (e.g., between oxadiazole and quinazolinone moieties) are formed via nucleophilic substitution using catalysts like Bleaching Earth Clay in PEG-400 at 70–80°C . Intermediates should be characterized using melting points, TLC, and spectroscopic techniques (FT-IR for functional groups, / NMR for structural confirmation).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O stretch in quinazolinone at ~1700 cm, C-S stretch at ~600–700 cm) .
- NMR : detects aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm); confirms carbonyl (δ ~160–180 ppm) and heterocyclic carbons .
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns.
Q. What biological activities have been reported for structurally similar quinazolinone derivatives?
- Methodological Answer : Prior studies on analogous compounds highlight anti-tubercular, anticancer, and antimicrobial activities. For example, thiazole-triazole-quinazolinone hybrids showed MIC values of 1.6–3.2 µg/mL against Mycobacterium tuberculosis . Bioactivity screening should follow standardized protocols (e.g., microplate Alamar Blue assay for anti-TB activity) with positive controls like isoniazid .
Advanced Research Questions
Q. How can computational methods like DFT predict molecular properties and validate experimental data?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set calculates optimized geometries, vibrational frequencies, and NMR chemical shifts. Compare computed IR/NMR spectra with experimental data to confirm structural assignments . HOMO-LUMO analysis (energy gap ~4–5 eV) predicts reactivity and charge transfer properties .
Q. How to resolve discrepancies between experimental and theoretical spectral data?
- Methodological Answer : Discrepancies in NMR/IR peaks may arise from solvent effects or conformational flexibility. Address this by:
- Including solvent models (e.g., PCM for DMSO) in DFT calculations.
- Performing potential energy surface scans (torsion angles varied in 20° increments) to identify stable conformers .
- Adjusting scaling factors for vibrational frequencies (e.g., 0.9613 for B3LYP/6-311G(d,p)) .
Q. What strategies optimize reaction yields in multi-step syntheses of similar heterocycles?
- Methodological Answer :
- Catalyst Optimization : Use heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance thioether formation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, PEG-400) improve solubility and reaction rates.
- Stepwise Monitoring : Track reaction progress via TLC and isolate intermediates to minimize side reactions .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Structural Variations : Modify substituents (e.g., p-tolyl, dimethoxyphenyl) and linkers (oxadiazole vs. triazole).
- Bioassays : Test derivatives against target pathogens/cancer cell lines with dose-response curves (IC/EC).
- Statistical Analysis : Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity .
Q. What are best practices for validating purity and structural integrity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
